1H-indole-3-carbaldehyde 1,3-benzothiazol-2-ylhydrazone
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Overview
Description
1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules .
Synthesis Analysis
1H-Indole-3-carbaldehyde and its derivatives are synthesized through Multicomponent reactions (MCRs), which offer access to complex molecules . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .
Chemical Reactions Analysis
1H-Indole-3-carbaldehyde and its derivatives play a vital role as precursors for the synthesis of various heterocyclic derivatives because their inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .
Safety and Hazards
While specific safety and hazard information for “1H-indole-3-carbaldehyde 1,3-benzothiazol-2-ylhydrazone” is not available, it’s important to handle all chemical compounds with care. For example, 1-Tosyl-1H-indole-3-carbaldehyde may cause skin irritation and may be harmful if absorbed through the skin, swallowed, or inhaled .
Future Directions
Mechanism of Action
Target of Action
1H-Indole-3-carbaldehyde and its derivatives, including 1H-indole-3-carbaldehyde 1,3-benzothiazol-2-ylhydrazone, are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules . .
Mode of Action
It’s known that 1h-indole-3-carbaldehyde and its derivatives can undergo c–c and c–n coupling reactions and reductions easily , which may contribute to their interaction with their targets.
Biochemical Pathways
It’s known that indole derivatives are found in many natural products like indole alkaloids, fungal, and marine organisms , suggesting that they may be involved in a variety of biochemical pathways.
Result of Action
It’s known that the indole nucleus has exhibited many important biological activities including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-hiv activities .
Properties
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4S/c1-2-6-13-12(5-1)11(9-17-13)10-18-20-16-19-14-7-3-4-8-15(14)21-16/h1-10,17H,(H,19,20)/b18-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFLTNDKFGTCIO-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20420867 |
Source
|
Record name | STK642545 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20420867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92487-22-4 |
Source
|
Record name | STK642545 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20420867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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